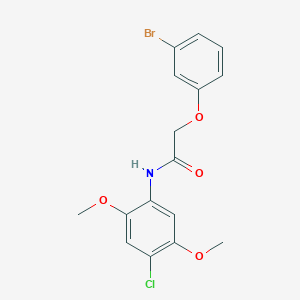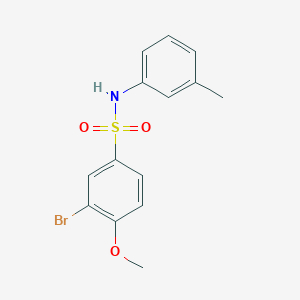![molecular formula C22H17BrN2O2 B3460486 N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B3460486.png)
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-bromobenzamide
Vue d'ensemble
Description
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-bromobenzamide, also known as ABAM, is a chemical compound that has been studied extensively for its potential use in scientific research. ABAM is a small molecule that can be synthesized in the laboratory using various methods. In
Mécanisme D'action
The mechanism of action of N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-bromobenzamide is not fully understood, but it is believed to involve the modulation of protein activity. This compound has been shown to bind to various proteins, including tubulin, histone deacetylases, and heat shock proteins. By binding to these proteins, this compound can modulate their activity and affect various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, this compound has been shown to protect against oxidative stress and reduce inflammation. This compound has also been shown to modulate the activity of various enzymes, including histone deacetylases and heat shock proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-bromobenzamide in lab experiments is its small size, which allows it to penetrate cell membranes and interact with intracellular proteins. This compound is also relatively easy to synthesize in the laboratory, making it readily available for use in research. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Orientations Futures
There are several future directions for research on N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-bromobenzamide. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another area of interest is the identification of specific protein targets for this compound, which could lead to the development of new drugs for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo.
Applications De Recherche Scientifique
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-bromobenzamide has been studied for its potential use in various scientific research applications, including cancer research, neurological research, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological research, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use as a tool in drug discovery, as it can bind to and modulate the activity of various proteins.
Propriétés
IUPAC Name |
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2/c23-19-14-8-7-13-18(19)21(26)25-20(15-16-9-3-1-4-10-16)22(27)24-17-11-5-2-6-12-17/h1-15H,(H,24,27)(H,25,26)/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIDKKUYGPRWRD-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3460404.png)
![4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3460412.png)
![benzyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B3460420.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-2,4-dimethoxybenzamide](/img/structure/B3460463.png)
![3-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B3460467.png)
![2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B3460470.png)
![N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3460471.png)
![N-(2-bromo-4-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3460478.png)
![3-(2,5-dioxo-1-pyrrolidinyl)-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B3460494.png)
![ethyl 1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B3460497.png)
![N-(2-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B3460510.png)

